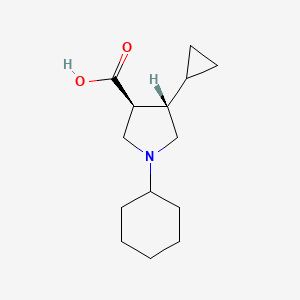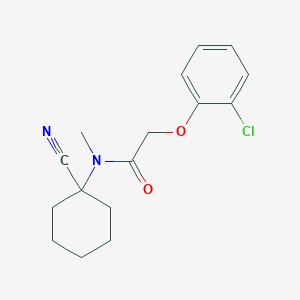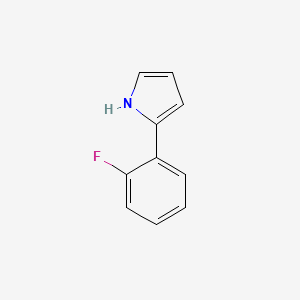![molecular formula C25H19FO5 B2663974 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 610763-44-5](/img/structure/B2663974.png)
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorophenyl and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Applications De Recherche Scientifique
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties, are investigated in various biological assays.
Medicine: Research explores its potential as a therapeutic agent for treating diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Safety and Hazards
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. This intermediate is then subjected to cyclization in the presence of a base to yield the chromen-4-one core structure. Subsequent functionalization steps, such as etherification and methylation, are carried out to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are utilized under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions result in the formation of new derivatives with modified functional groups.
Mécanisme D'action
The mechanism of action of 7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one: This compound shares a similar core structure but differs in the substitution pattern.
7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one: Another related compound with a phenyl group instead of a methoxyphenyl group.
Uniqueness
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both fluorophenyl and methoxyphenyl groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Propriétés
IUPAC Name |
7-[2-(4-fluorophenyl)-2-oxoethoxy]-3-(2-methoxyphenyl)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FO5/c1-15-24(19-5-3-4-6-22(19)29-2)25(28)20-12-11-18(13-23(20)31-15)30-14-21(27)16-7-9-17(26)10-8-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBGPMHFJXRDRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)F)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)-6,7-dimethyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2663902.png)
![N-(2-fluorophenyl)-2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2663904.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidin-1-yl}propan-1-one](/img/structure/B2663905.png)

![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde](/img/structure/B2663908.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2663910.png)


![4-((4-fluorobenzyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2663913.png)

